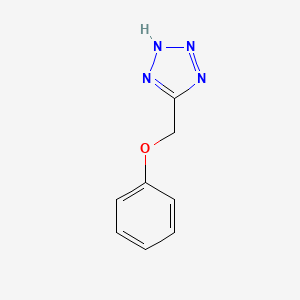

5-(phenoxymethyl)-2H-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the reaction of azides with nitriles or the reaction of nitriles with sodium azide and ammonium chloride .

Chemical Reactions Analysis

Tetrazoles can participate in a variety of chemical reactions. They can act as bioisosteres for carboxylic acid functional groups, making them useful in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Functionalization

Tetrazoles, including 5-(phenoxymethyl)-2H-tetrazole, are pivotal in organic and medicinal chemistry. They serve as intermediates in synthesizing other heterocycles and as activators in oligonucleotide synthesis. Their role in drug design is significant due to their bioisosteric resemblance to carboxylic acids, offering similar acidities but improved lipophilicities and metabolic resistance. This review discusses the preparation and functionalization of such heterocycles, emphasizing the reaction mechanisms and their applications in medicinal chemistry (Roh, Vávrová, & Hrabálek, 2012).

2. Synthesis Methods and Biological Properties

The synthesis of 5-substituted tetrazoles like this compound has been explored due to their biological activity. These compounds, particularly 5-aryltetrazolylalkanoic acids, show potential as anti-inflammatory agents. The study includes the synthesis of various derivatives and their anti-inflammatory, antibacterial, and mutagenic properties (Aleksanyan et al., 1990).

3. Synthesis of 2,5-Disubstituted Tetrazoles

Research has developed methods for synthesizing 2,5-disubstituted tetrazoles, including the alkylation of 5-substituted 1H-tetrazoles. This approach is notable for its simplicity and versatility, allowing the use of a wide range of nitriles and enabling streamlined, safer synthesis methods (Reed & Jeanneret, 2021).

4. Multicomponent Reaction Chemistry in Tetrazole Synthesis

Multicomponent reactions (MCRs) are a significant method for synthesizing tetrazole derivatives. MCRs provide access to diverse tetrazole scaffolds, enhancing the novelty and complexity in medicinal chemistry. This review emphasizes the use of MCRs for tetrazole synthesis, discussing their scope, limitations, and potential in drug design (Neochoritis, Zhao, & Dömling, 2019).

5. Chemistry and Medicinal Applications

The chemistry of 5-substituted-1H-tetrazoles, including their use as metabolism-resistant isosteric replacements for carboxylic acids, is detailed in this review. It highlights their role in drug substances and provides an overview of the synthetic methods for their preparation (Herr, 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(phenoxymethyl)-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-2-4-7(5-3-1)13-6-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKACIACGQZSZRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2875739.png)

![N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-(2-methoxy-1-methylethyl)acetamide](/img/structure/B2875746.png)

![N-(2-methoxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2875751.png)

![N-(2-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2875752.png)

![N-cyclopentyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2875754.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2875758.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-isopropoxybenzamide](/img/structure/B2875759.png)